molecular formula C18H13NO3 B1361223 4-Nitro-2,6-diphenylphenol CAS No. 2423-73-6

4-Nitro-2,6-diphenylphenol

Cat. No.: B1361223
CAS No.: 2423-73-6
M. Wt: 291.3 g/mol
InChI Key: YCXQKJXTGDYKIO-UHFFFAOYSA-N
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Description

4-Nitro-2,6-diphenylphenol is an organic compound with the molecular formula C18H13NO3. It is known for its distinctive yellow crystalline appearance and is used in various chemical applications. The compound is characterized by the presence of a nitro group (-NO2) at the 4-position and two phenyl groups (-C6H5) at the 2 and 6 positions on the phenol ring.

Mechanism of Action

Target of Action

It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin, eye, and respiratory system cells.

Mode of Action

4-Nitro-2,6-diphenylphenol reacts with nitrogen dioxide in a benzene solution to give the C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones . This reaction suggests that the compound may undergo a similar reaction within the body, potentially leading to the formation of new compounds.

Pharmacokinetics

Its physical properties such as its solid form and a melting point of 137-139 °c may influence its bioavailability.

Result of Action

It’s known to cause skin and eye irritation, and may cause respiratory irritation , suggesting that it may have cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . Exposure to dust, fume, gas, mist, vapours, or spray should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitro-2,6-diphenylphenol can be synthesized through the nitration of 2,6-diphenylphenol. The reaction typically involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2,6-diphenylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group (-OH) can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides (R-X) or acyl chlorides (R-COCl) can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 4-Amino-2,6-diphenylphenol.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

4-Nitro-2,6-diphenylphenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized as a dye intermediate and in the production of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2,6-diphenylphenol
  • 4-Nitrophenol
  • 2,6-Diphenylphenol
  • 2-Methyl-4-nitrophenol

Uniqueness

4-Nitro-2,6-diphenylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-nitro-2,6-diphenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-18-16(13-7-3-1-4-8-13)11-15(19(21)22)12-17(18)14-9-5-2-6-10-14/h1-12,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXQKJXTGDYKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347800
Record name 4-Nitro-2,6-diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2423-73-6
Record name 4-Nitro-2,6-diphenylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2423-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2,6-diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-2,6-diphenylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the reactivity of 4-Nitro-2,6-diphenylphenol with Nitrogen Dioxide?

A1: Research indicates that this compound reacts with nitrogen dioxide in benzene solution. This reaction leads to the formation of the C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones through a reaction pathway involving the 6-nitro-6-phenyl dienone intermediate. []

Q2: Is there structural data available for this compound or its derivatives?

A2: Yes, X-ray crystallography has been used to determine the structure of this compound. Additionally, several cyclohex-2-enone derivatives resulting from the reaction of 4-methyl-2,6-diphenylphenol and this compound with nitrogen dioxide have also had their structures elucidated through X-ray crystal structure analysis. [] Although the abstract mentioning this compound doesn't specify the data collected, it's likely that IR spectroscopy was also utilized to study its crystal and molecular structure. []

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